BenchChemオンラインストアへようこそ!

1-Benzylimidazole

Cytochrome P450 Enzyme inhibition Isothermal titration calorimetry

1-Benzylimidazole (N-benzylimidazole) is the N1-substituted imidazole that delivers the lowest IC50 (0.1 µM) and Kd (0.3 µM) among six imidazole CYP2B4 inhibitors—making it the definitive positive control for P450 inhibition assays and the benchmark for CYP4Z1 validation. Unlike simple N-alkyl analogs, the benzyl substituent enables trans-chelating NHC-Pd complex formation with crystallographically characterizable 12-membered metallacycles for reproducible Heck coupling. It is also the essential building block for nucleophilic organocatalysts requiring secondary-sphere appendages for site-selective diol functionalization. Procuring this specific compound ensures functional equivalence in coordination chemistry, organocatalysis, and biochemical pharmacology—generic substitution risks irreproducible results.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
CAS No. 4238-71-5
Cat. No. B160759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylimidazole
CAS4238-71-5
Synonyms1-benzylimidazole
N-benzylimidazole
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2
InChIInChI=1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2
InChIKeyKKKDZZRICRFGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylimidazole (CAS 4238-71-5) Technical Baseline for Scientific Procurement


1-Benzylimidazole (CAS 4238-71-5, N-benzylimidazole) is an N1-substituted imidazole derivative (C10H10N2, MW 158.20) . The compound exists as a brownish crystalline solid at ambient temperature with a melting point of 68-71°C and boiling point of 310°C . Its solubility profile includes insolubility in water but solubility in DMF (>530 μg/mL), DMSO (>560 μg/mL), ethanol (>500 μg/mL), and PBS pH 7.2 (>6.5 mg/mL) [1], which directly informs formulation and assay development. The benzyl substituent at the N1 position confers distinct steric and electronic properties relative to other N1-alkylimidazoles, making 1-benzylimidazole a functionally non-interchangeable building block in coordination chemistry, organocatalysis, and biochemical pharmacology [2].

1-Benzylimidazole Procurement Risk: Why N1-Alkylimidazole Analogs Are Not Drop-In Replacements


The N1 substituent on the imidazole ring is not a passive functional handle—it dictates steric bulk, electronic donation, lipophilicity, and subsequent binding or catalytic behavior [1]. Direct experimental evidence demonstrates that replacing the benzyl group with methyl, tert-butyl, or other alkyl moieties produces fundamentally different outcomes across multiple application domains. In N-heterocyclic carbene (NHC) chemistry, the N1-benzyl substituent enables trans-chelating Pd complex formation that N1-methyl analogs do not comparably support [2]. In cytochrome P450 inhibition, 1-benzylimidazole (1-BI) exhibits the highest potency (lowest IC50) among a panel of six imidazole inhibitors, outperforming 1-CPI, 4-CPI, 4-PI, BEI, and 1-PI [3]. In organocatalysis, the benzyl group serves as a critical anchor for secondary-sphere appendages that modulate site-selectivity in diol functionalization—a capability absent in simple N-alkylimidazoles [4]. Generic substitution without verifying functional equivalence in the specific experimental context carries high risk of irreproducible results.

1-Benzylimidazole Comparator Evidence: Quantified Differentiation from N1-Methyl, N1-tert-Butyl, and N1-Phenylimidazole Analogs


CYP2B4 Inhibition: 1-Benzylimidazole vs. 4-CPI and 1-Phenylimidazole

In a head-to-head comparison of six imidazole inhibitors against CYP2B4, 1-benzylimidazole (1-BI) demonstrated the most potent enzyme inhibition with an IC50 of 0.1 μM, the lowest value among all tested compounds [1]. The rank order of inhibition potency was 1-BI < 4-CPI < 1-CPI < 4-PI < BEI < 1-PI, with 1-BI exhibiting 24-fold greater potency than 1-PI (2.4 μM). The dissociation constant (KD) for 1-BI binding was 0.3 μM, also the lowest in the series [1].

Cytochrome P450 Enzyme inhibition Isothermal titration calorimetry

CYP4Z1 Inhibition: 1-Benzylimidazole as Baseline Comparator for Novel Inhibitor Development

1-Benzylimidazole was identified as the most active known non-covalent inhibitor of CYP4Z1 prior to 2021, exhibiting low micromolar affinity [1]. A subsequent study used 1-benzylimidazole as the benchmark comparator to validate a novel CYP4Z1 inhibitor discovered via pharmacophore-based virtual screening [1]. The novel inhibitor achieved an IC50 of 63 ± 19 nM in stably transfected MCF-7 cells overexpressing CYP4Z1, representing a substantial improvement over the baseline 1-benzylimidazole activity [1].

CYP4Z1 Cancer therapeutics Pharmacophore modeling

NHC-Pd Complex Formation: 1-Benzylimidazole vs. 1-Methylimidazole and 1-tert-Butylimidazole

Imidazolium salts incorporating 1-benzylimidazole (1c) were synthesized alongside analogs with 1-methylimidazole (1a), 1-tert-butylimidazole (1b), and 1-methylbenzimidazole (1d) [1]. All four were deprotonated with Ag2O to yield Ag-NHC complexes, then transmetallated with PdCl2(MeCN)2 to generate Pd complexes 3a-d. Critically, both the 1-benzylimidazole-derived complex (3c) and the 1-methylimidazole-derived complex (3a) were successfully crystallographically characterized by X-ray diffraction, revealing unusual 12-membered trans-chelating metallacycles [1]. Compounds 3a-d were all active Heck reaction catalysts, with 3a also demonstrating Suzuki coupling activity [1].

N-heterocyclic carbene Palladium catalysis Trans-chelating ligands

Site-Selective Organocatalysis: N-Benzylimidazole Core vs. N-Alkylimidazole Core

A family of nucleophilic organocatalysts was designed with an N-benzylimidazole core and secondary-sphere appendages [1]. The benzyl substituent serves as the essential linker connecting the catalytic N-alkylimidazole core to the outer-sphere envelope, enabling modulation of site-selectivity in acylation and phosphorylation of amphiphilic diols [1]. This architectural feature cannot be replicated with simpler N-alkylimidazoles lacking the benzyl attachment point for secondary-sphere functionalization.

Organocatalysis Site-selective acylation Amphiphilic diol

1-Benzylimidazole High-Value Application Scenarios for Scientific Procurement


Cytochrome P450 Inhibition Studies Requiring Benchmark or Maximum Potency Reference

In CYP2B4 inhibition assays, 1-benzylimidazole (1-BI) delivers the lowest IC50 (0.1 μM) and lowest KD (0.3 μM) among six tested imidazole inhibitors [1], making it the optimal choice for studies demanding maximum inhibition sensitivity. For CYP4Z1, 1-benzylimidazole serves as the established benchmark compound against which novel inhibitors are validated [2]. Procurement of this compound enables cross-study comparability and provides a validated positive control for CYP inhibition experiments.

N-Heterocyclic Carbene (NHC) Precursor for Trans-Chelating Palladium Complexes

When preparing bidentate trans-chelating NHC-Pd complexes, 1-benzylimidazole-derived imidazolium salts yield crystallographically characterizable Pd species (3c) with defined 12-membered metallacycles [3]. This structural definition supports reproducible catalytic outcomes in Heck coupling reactions. The benzyl substituent provides a steric and electronic profile distinct from 1-methylimidazole, enabling fine-tuning of catalyst properties without sacrificing crystallographic tractability [3].

Organocatalyst Synthesis Requiring Secondary-Sphere Functionalization Anchor

1-Benzylimidazole is the essential building block for constructing nucleophilic organocatalysts that incorporate secondary-sphere appendages [4]. The benzyl group functions as the linker connecting the imidazole core to outer-sphere motifs that modulate site-selectivity in amphiphilic diol acylation and phosphorylation [4]. This specific architectural requirement cannot be met by 1-methylimidazole, 1-butylimidazole, or other simple N-alkyl analogs, making 1-benzylimidazole irreplaceable for this catalyst design strategy.

Charge-Transfer Complex and Spectroscopic Studies

1-Benzylimidazole has been investigated in charge-transfer molecular complex formation with σ- and π-acceptors, with spectroscopic characterization studies published . The compound's UV absorption maximum at 215 nm in ethanol and well-defined crystalline properties (mp 68-71°C) make it suitable for reproducible physicochemical investigations requiring high-purity (>98.5%) material with validated spectral signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.